molecular formula C12H12O2 B12077562 2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- CAS No. 855871-36-2

2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl-

Cat. No.: B12077562
CAS No.: 855871-36-2
M. Wt: 188.22 g/mol
InChI Key: VNFBSFMLDHPZMB-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- is a chemical compound that belongs to the class of cyclohexadiene derivatives This compound is characterized by the presence of two propenyl groups attached to the 2 and 5 positions of the cyclohexadiene-1,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-cyclohexadiene-1,4-dione with propenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexadiene-1,4-dione, followed by the addition of the propenyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, the use of catalysts and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione to dihydroxy derivatives.

    Substitution: The propenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Substituted cyclohexadiene derivatives.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species. These reactive species can induce oxidative stress in cells, leading to various biological effects. Additionally, the compound may interact with enzymes and proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: This compound has tert-butyl groups instead of propenyl groups.

    2,5-Dihydroxy-1,4-benzoquinone: This compound has hydroxyl groups instead of propenyl groups.

    Cyclohexa-1,4-diene: An isomer with different substitution patterns.

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- is unique due to the presence of propenyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The propenyl groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

855871-36-2

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2,5-bis(prop-2-enyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H12O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h3-4,7-8H,1-2,5-6H2

InChI Key

VNFBSFMLDHPZMB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=O)C(=CC1=O)CC=C

Origin of Product

United States

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